molecular formula C14H11FO2 B8361048 3-Fluoro-3'-methoxy-biphenyl-4-carbaldehyde

3-Fluoro-3'-methoxy-biphenyl-4-carbaldehyde

Cat. No. B8361048
M. Wt: 230.23 g/mol
InChI Key: ZJKQDVLQAJRCMF-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

To a solution of 4-bromomethyl-3-fluoro-3′-methoxy-biphenyl (0.45 g, 1.5 mmol) in dimethyl sulfoxide (10 mL) was added sodium bicarbonate (1.79 g, 21.3 mmol) and the resulting mixture was then stirred at 100° C. for 2 h. After the reaction was completed, it was cooled to room temperature and quenched with brine solution. The mixture was extracted with diethylether (50 mL×2) and the combined ether layers were washed with water, dried over anhydrous sodium sulphate and concentrated. The resulting residue was purified by column chromatography using 4% ethyl acetate in hexane to obtain the title compound.
Name
4-bromomethyl-3-fluoro-3′-methoxy-biphenyl
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=2)=[CH:5][C:4]=1[F:17].C(=O)(O)[O-:19].[Na+]>CS(C)=O>[F:17][C:4]1[CH:5]=[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=2)[CH:7]=[CH:8][C:3]=1[CH:2]=[O:19] |f:1.2|

Inputs

Step One
Name
4-bromomethyl-3-fluoro-3′-methoxy-biphenyl
Quantity
0.45 g
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)C1=CC(=CC=C1)OC)F
Name
Quantity
1.79 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred at 100° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with brine solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethylether (50 mL×2)
WASH
Type
WASH
Details
the combined ether layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1C=O)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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